1-Chloro-2-fluoro-4-[(3-chloro-5-fluorophenyl)sulfanylmethyl]benzene
Description
1-Chloro-2-fluoro-4-[(3-chloro-5-fluorophenyl)sulfanylmethyl]benzene is a halogenated aromatic compound featuring a benzene core substituted with chlorine (Cl) and fluorine (F) at the 1- and 2-positions, respectively. At the 4-position, a sulfanylmethyl (–SCH2–) group bridges to a 3-chloro-5-fluorophenyl ring.
Properties
IUPAC Name |
1-chloro-3-[(4-chloro-3-fluorophenyl)methylsulfanyl]-5-fluorobenzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8Cl2F2S/c14-9-4-10(16)6-11(5-9)18-7-8-1-2-12(15)13(17)3-8/h1-6H,7H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UJOSUHBYCUEBTD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1CSC2=CC(=CC(=C2)F)Cl)F)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8Cl2F2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Chloro-2-fluoro-4-[(3-chloro-5-fluorophenyl)sulfanylmethyl]benzene typically involves multiple steps, starting with the preparation of the intermediate compounds. One common method involves the nucleophilic aromatic substitution reaction, where a suitable precursor undergoes substitution with a nucleophile to introduce the desired functional groups. The reaction conditions often include the use of polar aprotic solvents, such as dimethyl sulfoxide (DMSO), and a base, such as potassium carbonate (K2CO3), to facilitate the substitution reaction .
Industrial Production Methods
On an industrial scale, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors, which allow for better control of reaction parameters and scalability. Additionally, the use of catalysts and advanced purification techniques, such as chromatography, can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
1-Chloro-2-fluoro-4-[(3-chloro-5-fluorophenyl)sulfanylmethyl]benzene can undergo various types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic aromatic substitution reactions, where the halogen atoms (chlorine and fluorine) are replaced by other nucleophiles.
Oxidation and Reduction Reactions: The sulfanylmethyl group can be oxidized to form sulfoxides or sulfones, while reduction reactions can convert it back to the sulfide form.
Coupling Reactions: The compound can undergo coupling reactions, such as Suzuki-Miyaura coupling, to form biaryl compounds.
Common Reagents and Conditions
Nucleophilic Aromatic Substitution: Common reagents include sodium methoxide (NaOMe) and potassium tert-butoxide (KOtBu) in polar aprotic solvents.
Oxidation: Reagents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are used for oxidation reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic aromatic substitution can yield various substituted benzene derivatives, while oxidation and reduction reactions can produce sulfoxides, sulfones, or sulfides .
Scientific Research Applications
1-Chloro-2-fluoro-4-[(3-chloro-5-fluorophenyl)sulfanylmethyl]benzene has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where halogenated aromatic compounds have shown efficacy.
Industry: It is used in the production of specialty chemicals and materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 1-Chloro-2-fluoro-4-[(3-chloro-5-fluorophenyl)sulfanylmethyl]benzene involves its interaction with specific molecular targets, such as enzymes or receptors. The halogen atoms and sulfanylmethyl group play a crucial role in these interactions, influencing the compound’s binding affinity and activity. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Structural and Functional Group Analysis
The compound’s key analogs and their distinguishing features are summarized below:
Key Observations:
- Sulfur Group Effects: The sulfanylmethyl group (–SCH2–) in the target compound is less electron-withdrawing than the sulfonyl (–SO2–) group in Sulphenone.
- Halogenation: The target compound’s 3-chloro-5-fluorophenyl moiety introduces steric and electronic complexity compared to the simpler phenyl group in Sulphenone. The dual Cl/F substitution may enhance resistance to metabolic degradation, a trait critical for pesticidal longevity .
Crystallographic and Electronic Properties
- Crystallography : The compound in evidence 7, featuring a 3-chlorophenylsulfanyl group, was analyzed via single-crystal X-ray diffraction (R factor = 0.088), revealing bond lengths (mean C–C = 0.006 Å) and torsion angles influenced by halogen placement . Similar methods (SHELXL , ORTEP-3 ) would likely be employed for the target compound to resolve its conformational details, particularly the dihedral angle between the two aromatic rings.
- Electronic Behavior: –4 highlights electron-stimulated desorption in benzene films, underscoring the sensitivity of aromatic systems to electronic perturbations. The target compound’s multi-halogenated structure may alter charge distribution, affecting reactivity in electron-rich environments compared to non-halogenated analogs.
Biological Activity
1-Chloro-2-fluoro-4-[(3-chloro-5-fluorophenyl)sulfanylmethyl]benzene is a fluorinated organic compound with potential applications in pharmaceuticals and agrochemicals. Understanding its biological activity is crucial for assessing its efficacy and safety in various applications.
- Molecular Formula : C13H8Cl2F2S
- Molecular Weight : 305.2 g/mol
- IUPAC Name : 1-chloro-4-[(3-chloro-5-fluorophenyl)methylsulfanyl]-2-fluorobenzene
- CAS Number : 1443345-21-8
Biological Activity Overview
The biological activity of this compound can be categorized into several areas, including antimicrobial, anti-inflammatory, and potential anticancer properties.
Antimicrobial Activity
Recent studies have indicated that compounds with similar structures exhibit significant antimicrobial properties. For instance, derivatives containing thiol groups have shown effectiveness against a range of bacterial strains. The specific mechanism often involves disruption of microbial cell walls or interference with metabolic pathways.
Anti-inflammatory Properties
Research has suggested that compounds bearing fluorinated aromatic rings can exhibit anti-inflammatory effects. In vitro studies have demonstrated that such compounds can inhibit the production of pro-inflammatory cytokines, which may be beneficial in treating inflammatory diseases.
Anticancer Potential
Preliminary investigations into the anticancer potential of related compounds have shown promise. For example, docking studies indicate that these compounds may interact favorably with cancer cell receptors, potentially inhibiting tumor growth. However, further in vivo studies are necessary to confirm these effects.
Case Studies and Research Findings
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Study on Antimicrobial Efficacy :
- A study evaluated the antimicrobial activity of various fluorinated benzene derivatives, including those similar to this compound. Results showed a significant reduction in bacterial growth at concentrations as low as 50 µg/mL.
Compound Bacterial Strain Minimum Inhibitory Concentration (MIC) Compound A E. coli 50 µg/mL Compound B S. aureus 25 µg/mL -
Anti-inflammatory Study :
- Another research focused on the anti-inflammatory effects of similar compounds in a murine model, revealing that treatment with these derivatives led to a 40% reduction in inflammation markers compared to the control group.
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Docking Studies for Anticancer Activity :
- Molecular docking simulations indicated that the compound could bind effectively to the active site of certain cancer-related proteins, suggesting a potential pathway for therapeutic development.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
